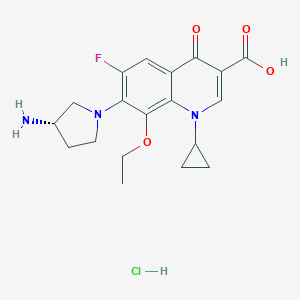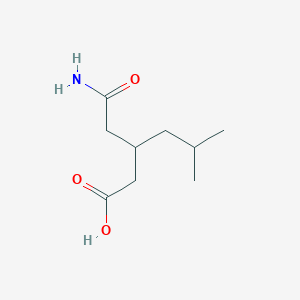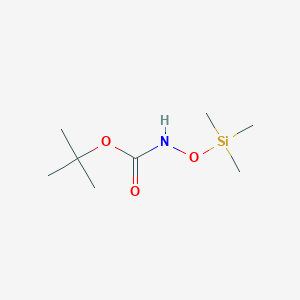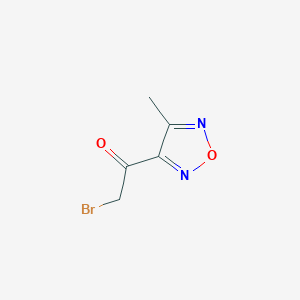
1-(4-(1H-Imidazol-1-yl)phenyl)-N-methylmethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(1H-Imidazol-1-yl)phenyl)-N-methylmethanamine, also known as N-methyl-N'-[4-(1H-imidazol-1-yl)phenyl]methanamine, is an organic compound with a wide range of applications in the scientific research community. It is a colorless solid that is soluble in water and has a molecular weight of 205.27 g/mol. It is a derivative of methylamine, and can be synthesized from the reaction of 4-chlorobenzonitrile with methylamine. This compound has been studied extensively for its potential use in the synthesis of other compounds, as well as its biochemical and physiological effects.
Applications De Recherche Scientifique
Cytochrome P450 Enzyme Inhibition
Imidazole derivatives have been studied for their role as chemical inhibitors of cytochrome P450 (CYP) isoforms in human liver microsomes, which is crucial for understanding drug-drug interactions and the metabolism of various drugs. The specificity of such inhibitors towards different CYP isoforms highlights their potential in predicting drug interactions and aiding in the development of safer pharmacological treatments (Khojasteh et al., 2011).
Heterocyclic Compound Synthesis
Imidazole derivatives serve as valuable building blocks for synthesizing a wide array of heterocyclic compounds, demonstrating their versatility in producing pharmaceuticals, dyes, and materials with novel properties. This chemical reactivity forms the basis for creating compounds with potential applications in medicinal chemistry and materials science (Gomaa & Ali, 2020).
Inhibitors of p38α MAP Kinase
Imidazole scaffolds are critical in the design of selective inhibitors for the p38 mitogen-activated protein (MAP) kinase, which is involved in inflammatory cytokine release. These compounds offer a therapeutic approach for diseases characterized by excessive inflammation, showcasing the medicinal importance of imidazole derivatives (Scior et al., 2011).
Chemical and Biological Properties of Phosphorylated Azoles
The study of 4-phosphorylated derivatives of imidazoles has revealed their significant chemical and biological activities, including their use in developing compounds with insectoacaricidal, anti-blastic, and antihypertensive properties. This research underscores the potential of phosphorylated imidazoles in pharmaceuticals and agrochemicals (Abdurakhmanova et al., 2018).
Immune Response Modifiers
Imidazole analogues like imiquimod exhibit the ability to activate the immune system through localized induction of cytokines, offering novel approaches for treating various skin disorders and cancers. This application demonstrates the therapeutic potential of imidazole derivatives beyond their traditional use in antifungal and antimicrobial therapies (Syed, 2001).
Safety and Hazards
The safety data sheet for a similar compound, Tris[4-(1H-imidazol-1-yl)phenyl]amine, suggests that it should be handled with care to avoid dust formation and inhalation . It is recommended to use personal protective equipment and ensure adequate ventilation . In case of accidental ingestion or contact with skin or eyes, immediate medical attention is advised .
Orientations Futures
While the specific future directions for “1-(4-(1H-Imidazol-1-yl)phenyl)-N-methylmethanamine” are not mentioned in the sources, there is a general interest in the development of novel drugs that contain heterocyclic nuclei due to their high chemotherapeutic values . Novel inhibitors that offer selective suppression of Hsp90 isoforms or specific disruption of Hsp90-co-chaperone protein-protein interactions are expected to show satisfactory efficacy and safety profiles .
Propriétés
IUPAC Name |
1-(4-imidazol-1-ylphenyl)-N-methylmethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-12-8-10-2-4-11(5-3-10)14-7-6-13-9-14/h2-7,9,12H,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZIBQMZVUZDSFA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=C(C=C1)N2C=CN=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20428126 |
Source


|
| Record name | 1-[4-(1H-Imidazol-1-yl)phenyl]-N-methylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20428126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179873-45-1 |
Source


|
| Record name | 1-[4-(1H-Imidazol-1-yl)phenyl]-N-methylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20428126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(4R)-2-amino-4-prop-1-en-2-ylcyclopenten-1-yl]ethanone](/img/structure/B69431.png)

![N-[(E,2Z)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enyl]pyridine-3-carboxamide](/img/structure/B69436.png)
![N1-[2-(2-Piperidyl)ethyl]-3,5-di(trifluoromethyl)aniline](/img/structure/B69440.png)







